Cas no 2228003-97-0 (rac-3-{2-(1R,2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}pentanoic acid)

rac-3-{2-(1R,2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}pentanoic acid structure
2228003-97-0 structure
Product name:rac-3-{2-(1R,2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}pentanoic acid
CAS No:2228003-97-0
MF:C27H32N2O5
Molecular Weight:464.553387641907
CID:6190906
PubChem ID:165582940

rac-3-{2-(1R,2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}pentanoic acid 化学的及び物理的性質

名前と識別子

    • rac-3-{2-(1R,2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}pentanoic acid
    • rac-3-{2-[(1R,2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}pentanoic acid
    • 2228003-97-0
    • EN300-1525643
    • インチ: 1S/C27H32N2O5/c1-2-18(15-26(31)32)28-25(30)14-17-8-7-13-24(17)29-27(33)34-16-23-21-11-5-3-9-19(21)20-10-4-6-12-22(20)23/h3-6,9-12,17-18,23-24H,2,7-8,13-16H2,1H3,(H,28,30)(H,29,33)(H,31,32)/t17-,18?,24+/m0/s1
    • InChIKey: LCOSBPOGQTVDHW-RDIXDNMASA-N
    • SMILES: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(N[C@@H]1CCC[C@H]1CC(NC(CC(=O)O)CC)=O)=O

計算された属性

  • 精确分子量: 464.23112213g/mol
  • 同位素质量: 464.23112213g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 5
  • 重原子数量: 34
  • 回転可能化学結合数: 10
  • 複雑さ: 706
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.9
  • トポロジー分子極性表面積: 105Ų

rac-3-{2-(1R,2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}pentanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1525643-5.0g
rac-3-{2-[(1R,2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}pentanoic acid
2228003-97-0
5g
$5900.0 2023-06-05
Enamine
EN300-1525643-0.1g
rac-3-{2-[(1R,2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}pentanoic acid
2228003-97-0
0.1g
$1791.0 2023-06-05
Enamine
EN300-1525643-5000mg
rac-3-{2-[(1R,2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}pentanoic acid
2228003-97-0
5000mg
$5900.0 2023-09-26
Enamine
EN300-1525643-250mg
rac-3-{2-[(1R,2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}pentanoic acid
2228003-97-0
250mg
$1872.0 2023-09-26
Enamine
EN300-1525643-2500mg
rac-3-{2-[(1R,2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}pentanoic acid
2228003-97-0
2500mg
$3988.0 2023-09-26
Enamine
EN300-1525643-100mg
rac-3-{2-[(1R,2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}pentanoic acid
2228003-97-0
100mg
$1791.0 2023-09-26
Enamine
EN300-1525643-0.05g
rac-3-{2-[(1R,2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}pentanoic acid
2228003-97-0
0.05g
$1709.0 2023-06-05
Enamine
EN300-1525643-10.0g
rac-3-{2-[(1R,2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}pentanoic acid
2228003-97-0
10g
$8749.0 2023-06-05
Enamine
EN300-1525643-0.25g
rac-3-{2-[(1R,2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}pentanoic acid
2228003-97-0
0.25g
$1872.0 2023-06-05
Enamine
EN300-1525643-0.5g
rac-3-{2-[(1R,2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}pentanoic acid
2228003-97-0
0.5g
$1954.0 2023-06-05

rac-3-{2-(1R,2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}pentanoic acid 関連文献

rac-3-{2-(1R,2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}pentanoic acidに関する追加情報

Rac-3-{2-(1R,2S)-2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}pentanoic Acid: A Comprehensive Overview

The compound with CAS No. 2228003-97-0, known as rac-3-{2-(1R,2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}pentanoic acid, is a complex organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is notable for its intricate stereochemistry and its potential applications in drug development. The molecule's structure incorporates a cyclopentane ring, a fluorenylmethoxycarbonyl (Fmoc) group, and a pentanoic acid moiety, which collectively contribute to its unique properties.

Recent studies have highlighted the importance of stereochemistry in drug design, particularly in the context of enantiomeric compounds. The (1R,2S) configuration of the cyclopentane ring in this compound plays a crucial role in determining its biological activity. Researchers have demonstrated that the stereochemical arrangement of such molecules can significantly influence their interaction with target proteins, making them promising candidates for therapeutic interventions. For instance, compounds with similar structures have shown potential in modulating enzyme activity and receptor binding, which are critical mechanisms in disease treatment.

The presence of the Fmoc group in this compound is another key feature worth emphasizing. The Fmoc group is a well-known protecting group in peptide synthesis, and its inclusion here suggests that this compound may be involved in peptide-based drug design. Recent advancements in peptide therapeutics have underscored the importance of such groups in improving drug stability and bioavailability. By incorporating the Fmoc group, this compound may exhibit enhanced pharmacokinetic properties, making it a valuable asset in preclinical studies.

From a synthetic perspective, the construction of such a complex molecule requires meticulous planning and execution. The synthesis of rac-3-{2-(1R,2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}pentanoic acid likely involves multi-step reactions, including stereo-selective cyclizations and peptide bond formations. Researchers have employed various strategies to optimize the synthesis of similar compounds, such as using chiral catalysts to control stereochemistry and employing efficient coupling reagents to facilitate peptide bond formation.

In terms of biological activity, this compound has been studied for its potential role in modulating cellular signaling pathways. Experimental data suggest that it may act as an inhibitor of certain enzymes or receptors involved in disease pathogenesis. For example, studies have shown that analogs of this compound can inhibit kinases or proteases, which are key targets in oncology and inflammatory diseases. These findings highlight the potential of this compound as a lead molecule for drug discovery.

Moreover, the pentanoic acid moiety in this compound contributes to its hydrophilic nature, which may enhance its solubility and absorption properties. This is particularly important for drugs intended for oral administration or systemic delivery. Recent research has emphasized the need for drugs with optimal pharmacokinetic profiles to ensure effective therapeutic outcomes while minimizing adverse effects.

Looking ahead, the development of rac-3-{2-(1R,2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}pentanoic acid into a clinically relevant drug will depend on several factors. These include further optimization of its pharmacokinetic properties, evaluation of its toxicity profile, and identification of its precise mechanism of action. Collaborative efforts between medicinal chemists and biologists will be essential to unlock the full potential of this compound.

In conclusion, rac-3-{2-(1R,2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}pentanoic acid represents a promising lead molecule with significant potential in drug development. Its unique structure, stereochemical features, and functional groups make it an intriguing subject for further research. As our understanding of its biological activity and pharmacokinetic properties continues to grow, this compound may pave the way for innovative therapeutic strategies.

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